molecular formula C17H13FN2O3 B5207790 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5207790
M. Wt: 312.29 g/mol
InChI Key: TYWGNYNCRWMMRE-UHFFFAOYSA-N
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Description

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolone ring fused with a pyridine ring, and substituted with acetyl, fluorophenyl, and hydroxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of 2-fluorobenzaldehyde with pyridine-3-carboxylic acid, followed by cyclization and acetylation reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetonitrile. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 4-acetyl-5-(2-fluorophenyl)-3-oxo-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one.

    Reduction: Formation of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-ol.

    Substitution: Formation of 4-acetyl-5-(2-substituted phenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-5-(2-bromophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-5-(2-methylphenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-10(21)14-15(12-6-2-3-7-13(12)18)20(17(23)16(14)22)11-5-4-8-19-9-11/h2-9,15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWGNYNCRWMMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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